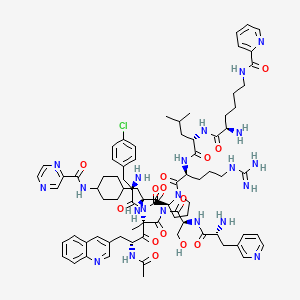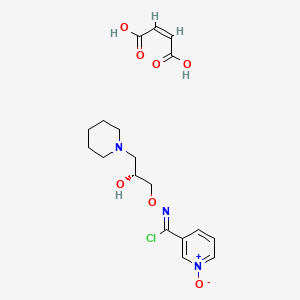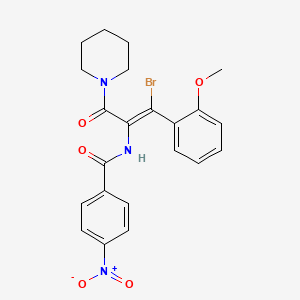
AT-130
Vue d'ensemble
Description
AT-130 is a HBV virus inhibitor. This compound has improved potency of IC50 of 0.13 μM and reduced toxicity in the HepAD38 cell line. This compound blocks HBV replication at the level of viral RNA packaging. this compound could be a potential alternative agent for HCV treatment.
Applications De Recherche Scientifique
Inhibiteur de la réplication du virus de l'hépatite B (VHB)
AT-130 est un puissant inhibiteur non nucléosidique de la réplication du virus de l'hépatite B (VHB) . Il inhibe la synthèse de l'ADN viral avec une EC50 de 0,13 μM . This compound inhibe à la fois les VHB de type sauvage et mutants .
Activité anti-VHB dans les cellules d'hépatome
This compound a démontré une activité anti-VHB dans les cellules d'hépatome . Il provoque une inhibition dose-dépendante de la réplication du VHB de type sauvage dans les cellules HepG2 transduites par le baculovirus VHB .
Non toxique pour les cellules HepG2 ou Huh-7
This compound s'est avéré non toxique pour les cellules HepG2 ou Huh-7 à des concentrations allant jusqu'à 250 μM .
Aucun effet sur l'activité de l'ADN polymérase virale ou la traduction de la protéine de base
This compound n'inhibe pas la synthèse de l'ADN du VHB en bloquant directement la réaction de l'ADN polymérase endogène du VHB dans les cellules Huh 7 ou HepG2 . Il n'a aucun effet sur l'activité de l'ADN polymérase virale ou la traduction de la protéine de base .
Aucun effet sur la production totale d'ARN du VHB
This compound n'a aucun effet sur la production totale d'ARN du VHB mais réduit l'ARN encapsidé . Il n'affecte pas la production de la protéine de base ou de la nucléocapside et l'activité du vecteur d'expression protéique .
Applications des sondes fluorescentes
Les sondes fluorescentes sont des outils puissants avec un potentiel énorme d'application en biologie chimique . Bien qu'il n'y ait aucune mention directe de l'utilisation d'this compound comme sonde fluorescente, ses caractéristiques spécifiques pourraient potentiellement le rendre adapté à de telles applications .
Mécanisme D'action
Target of Action
AT-130 primarily targets the replication process of the Hepatitis B Virus (HBV). It inhibits both wild-type and mutant strains of HBV
Mode of Action
This compound inhibits the synthesis of viral DNA, a crucial step in the replication of HBV .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the replication of HBV. By inhibiting viral DNA synthesis, it disrupts the replication process, thereby reducing the number of new virus particles produced . The downstream effects of this disruption are a decrease in viral load and potentially a reduction in the severity of the disease.
Pharmacokinetics
It’s known that this compound exhibits dose-dependent inhibition of hbv replication in hepg2 cells , suggesting that it is effectively absorbed and distributed within these cells
Result of Action
The primary result of this compound’s action is the inhibition of HBV replication. This is evidenced by a reduction in encapsidated HBV DNA . The molecular and cellular effects of this action would likely include a decrease in viral load within infected cells and potentially a reduction in the severity of the disease.
Propriétés
IUPAC Name |
N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUTYABZMBBME-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




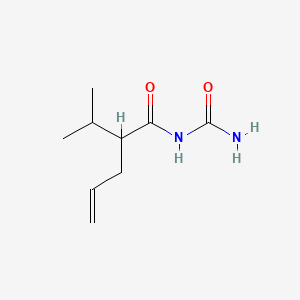

![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)

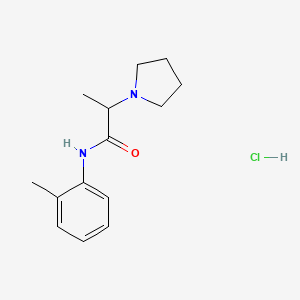
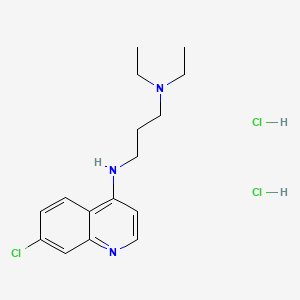
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
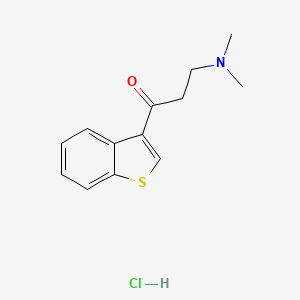

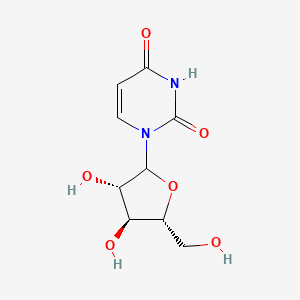
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
